molecular formula C8H10N2O B13600740 Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)-

Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)-

Katalognummer: B13600740
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: IZNLVULOZQIEQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- can be achieved through several methods. One common approach involves the acylation of 2-methyl-4-pyridine with an appropriate acylating agent under acidic conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- involves its interaction with specific molecular targets. The amino group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

2-amino-1-(2-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-6-4-7(2-3-10-6)8(11)5-9/h2-4H,5,9H2,1H3

InChI-Schlüssel

IZNLVULOZQIEQV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CC(=C1)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.